molecular formula C8H13NO3S B13481263 4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid

4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid

Cat. No.: B13481263
M. Wt: 203.26 g/mol
InChI Key: VSLLPMZUUXLELU-UHFFFAOYSA-N
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Description

4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidotetrahydro-2h-thiopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetamido and carboxylic acid groups may play a role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 4-Acetamidotetrahydro-2h-thiopyran-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

4-acetamidothiane-4-carboxylic acid

InChI

InChI=1S/C8H13NO3S/c1-6(10)9-8(7(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

VSLLPMZUUXLELU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCSCC1)C(=O)O

Origin of Product

United States

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